6-Bromonaphthalen-2-amine hydrochloride chemical properties
6-Bromonaphthalen-2-amine hydrochloride chemical properties
An In-depth Technical Guide to 6-Bromonaphthalen-2-amine Hydrochloride
Introduction
6-Bromonaphthalen-2-amine hydrochloride is a substituted naphthalenamine derivative of significant interest to the scientific community, particularly those in pharmaceutical discovery and materials science. As a bifunctional molecule, featuring both a reactive amine group and a bromine atom on a rigid naphthalene scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.
This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and applications of 6-Bromonaphthalen-2-amine hydrochloride. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in laboratory and industrial settings.
Chemical Identity and Molecular Structure
The structural foundation of this compound is a naphthalene ring system, which is substituted at the 2-position with an amino group (protonated as the hydrochloride salt) and at the 6-position with a bromine atom. This specific substitution pattern dictates its chemical reactivity and potential applications.
Caption: Chemical structure of 6-Bromonaphthalen-2-amine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 71590-31-3[1][2] |
| Molecular Formula | C₁₀H₉BrClN[1][2] |
| Molecular Weight | 258.54 g/mol |
| IUPAC Name | 6-bromonaphthalen-2-amine;hydrochloride |
| InChI | 1S/C10H8BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6H,12H2;1H |
| InChIKey | PIUVTVGJKFGBJL-UHFFFAOYSA-N |
| SMILES | Cl.BrC=1C=C2C=CC(=CC2=CC1)N |
| Synonyms | 6-Bromo-2-naphthalenamine hydrochloride, 2-Amino-6-bromonaphthalene hydrochloride[3] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 6-Bromonaphthalen-2-amine hydrochloride are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid, powder[4] | Sigma-Aldrich, Fisher Scientific |
| Color | Beige / Grey | ChemicalBook, Fisher Scientific[4] |
| Melting Point | 128 °C (for free amine) | ChemicalBook[5] |
| Boiling Point | 155-160 °C @ 1 Torr (for free amine) | ChemicalBook[5] |
| Purity | Typically ≥95-97%[1] | Commercial Suppliers |
| Storage | Room temperature, under inert atmosphere, sealed in dry place | Sigma-Aldrich, ChemicalBook |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |
While detailed spectroscopic data for the hydrochloride salt is not widely published, data for the parent amine and related structures are available and provide a basis for structural confirmation. For instance, the ¹H NMR spectrum of the free amine, 6-Bromonaphthalen-2-amine, shows characteristic aromatic proton signals.[6] The presence of the electron-donating amine and electron-withdrawing bromine substituents influences the chemical shifts of the naphthalene ring protons.
Synthesis and Reactivity
Synthetic Pathways
6-Bromonaphthalen-2-amine is commonly synthesized from commercially available precursors. A prevalent laboratory-scale method involves the amination of 6-Bromo-2-naphthol. This reaction, a variation of the Bucherer reaction, utilizes an ammonium salt in the presence of a sulfite.
Expert Insight: The choice of the Bucherer reaction is strategic. It allows for the direct conversion of a hydroxyl group to an amine on the naphthalene ring, a transformation that can be challenging via other methods without harsh conditions. The sulfite is crucial as it forms an adduct that is more susceptible to nucleophilic attack by ammonia.
Caption: Key reactive sites and associated transformations.
Applications in Research and Development
6-Bromonaphthalen-2-amine hydrochloride is primarily used as an intermediate in organic synthesis. [7]
-
Pharmaceutical Synthesis: It is a valuable starting material for the synthesis of novel drug candidates. [8]The naphthalene core is a common scaffold in medicinal chemistry, and the dual functionality of this compound allows for the systematic exploration of chemical space to optimize biological activity.
-
Materials Science: This compound and its derivatives are used in the development of organic light-emitting diode (OLED) materials. [7]The extended π-system of the naphthalene ring provides desirable photophysical properties.
-
Chemical Synthesis: It is used to prepare novel compounds such as alkylsulphanylnaphthalenes and naphthylisothiocyanates, which have applications in various fields of chemistry. [7]
Safety, Handling, and Storage
Proper handling of 6-Bromonaphthalen-2-amine hydrochloride is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [9][10][11] Table 3: GHS Hazard Information
| Category | Code | Description |
| Signal Word | Warning [1] | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302 | Harmful if swallowed [1][6] |
| H315 | Causes skin irritation [1][6] | |
| H319 | Causes serious eye irritation [1][6] | |
| H335 | May cause respiratory irritation [1] | |
| Precautionary Statements | P261, P280, P305+P351+P338 | Avoid breathing dust; Wear protective gear; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [9]* Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. [9] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure. [9] * Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved N95 dust mask or equivalent particulate respirator. [11]
-
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended. * Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [4][9]
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. [9]* Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Get medical advice if skin irritation occurs. [9]* Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. If eye irritation persists, seek medical attention. [9]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [9][10]
Exemplary Experimental Protocol: Synthesis of 6-Bromonaphthalen-2-amine
The following protocol is an adaptation of a literature procedure for the synthesis of the free amine from 6-Bromo-2-naphthol. [13] Objective: To synthesize 6-Bromonaphthalen-2-amine via the Bucherer reaction.
Materials:
-
6-Bromo-2-naphthol (1.5 g, 6.7 mmol)
-
Ammonium hydroxide solution (10 mL)
-
Ammonium sulfite (3.5 g, 26 mmol)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Heavy-walled pressure tube (sealed tube)
Procedure:
-
Reaction Setup: Combine 6-Bromo-2-naphthol (1.5 g), ammonium hydroxide (10 mL), and ammonium sulfite (3.5 g) in a heavy-walled pressure tube.
-
Heating: Securely seal the tube and heat the mixture at 150°C in an oil bath or heating mantle for 48 hours. Causality Note: The elevated temperature and pressure are necessary to drive the nucleophilic substitution reaction to completion.
-
Workup: After cooling the reaction vessel to room temperature, carefully open the tube in a fume hood.
-
Extraction: Add ethyl acetate to the reaction mixture. Transfer the contents to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Trustworthiness Note: This washing step removes residual inorganic salts and water, ensuring the purity of the final product upon solvent evaporation.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation) to yield the crude product, 6-Bromonaphthalen-2-amine.
-
Purification: The crude product (approx. 1.4 g, 94% yield) is often of sufficient purity for subsequent steps. [13]If further purification is needed, recrystallization or column chromatography can be employed.
References
-
6-Bromo-2-naphthylamine, 6-Bromonaphthalen-2-amine. ChemBK. [Link]
- Process for making heteroaryl amine intermediate compounds.
-
2-Amino-6-bromonaphthalene. PubChem. [Link]
-
The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. Medium. [Link]
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6-Bromonaphthalen-2-amine hydrochloride suppliers & manufacturers in China. LookChem. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 6-Bromonaphthalen-2-amine hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. siskiyous-keenan.newlook.safeschoolssds.com [siskiyous-keenan.newlook.safeschoolssds.com]
- 12. fishersci.com [fishersci.com]
- 13. 6-Bromonaphthalen-2-amine synthesis - chemicalbook [chemicalbook.com]

